molecular formula C7H11N3O4S B13157283 N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B13157283
M. Wt: 233.25 g/mol
InChI Key: FXMBNABREHEMHG-UHFFFAOYSA-N
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Description

N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a heterocyclic compound with a unique structure that includes a pyrimidine ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of ethylamine with 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
  • N-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
  • N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

N-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to the presence of both an ethyl and a methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets compared to similar compounds .

Properties

Molecular Formula

C7H11N3O4S

Molecular Weight

233.25 g/mol

IUPAC Name

N-ethyl-1-methyl-2,4-dioxopyrimidine-5-sulfonamide

InChI

InChI=1S/C7H11N3O4S/c1-3-8-15(13,14)5-4-10(2)7(12)9-6(5)11/h4,8H,3H2,1-2H3,(H,9,11,12)

InChI Key

FXMBNABREHEMHG-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CN(C(=O)NC1=O)C

Origin of Product

United States

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